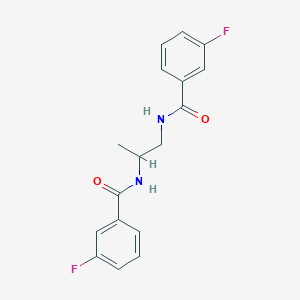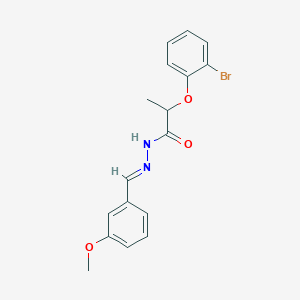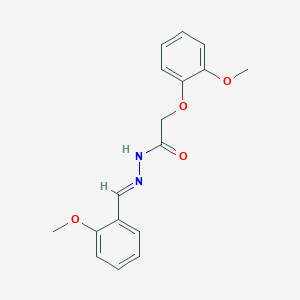
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine
Übersicht
Beschreibung
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as CDMP, is a chemical compound that has been widely used in scientific research. CDMP is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.
Wirkmechanismus
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine acts by binding to the β2-adrenergic receptor and activating the G protein-coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, resulting in the physiological effects of 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine.
Biochemical and Physiological Effects
The activation of β2-adrenergic receptors by 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine leads to a wide range of biochemical and physiological effects, including bronchodilation, vasodilation, glycogenolysis, and lipolysis. 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine has also been shown to increase the contractility of cardiac muscle and to enhance insulin secretion from pancreatic β-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine is its relatively short half-life, which can make it difficult to maintain a constant level of receptor activation over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the development of more potent and selective β2-adrenergic receptor agonists that can be used to treat asthma and other respiratory disorders. Another area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and the development of new therapies for type 2 diabetes. Additionally, the use of 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine in combination with other drugs or therapies could lead to new insights into the complex interactions between various physiological pathways.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine has been extensively used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. For example, 3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-propanamine has been used to study the effect of β2-adrenergic receptor activation on airway smooth muscle relaxation, cardiac contractility, and glucose metabolism.
Eigenschaften
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-5-17(6-2)8-7-9-18-14-10-12(3)15(16)13(4)11-14/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROUPRKDOUASNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromobenzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B3863675.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3863678.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3863686.png)
![4-tert-butyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3863692.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B3863700.png)
![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B3863716.png)

![[1-(benzylideneamino)-1H-benzimidazol-2-yl]methanol](/img/structure/B3863748.png)

![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3863792.png)